REACTION_CXSMILES
|
[H-].[Na+].[C:3]([CH2:8][C:9]([NH:11][CH3:12])=[O:10])([O:5][CH2:6][CH3:7])=[O:4].[C:13](O)(=O)C>C(O)(C)C>[C:3]([CH2:8][C:9]([NH:11][CH3:12])=[O:10])([O:5][CH:6]([CH3:13])[CH3:7])=[O:4] |f:0.1|
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
101.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)CC(=O)NC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
the solvent is removed at reduced pressure
|
Type
|
CUSTOM
|
Details
|
the product is isolated by distillation at 6 mmHg (Teb 115° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)C)CC(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 91.4 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |